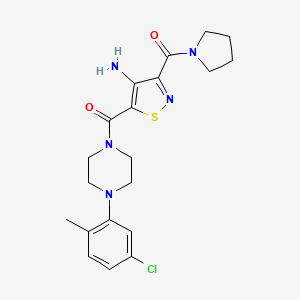

(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O2S/c1-13-4-5-14(21)12-15(13)24-8-10-26(11-9-24)20(28)18-16(22)17(23-29-18)19(27)25-6-2-3-7-25/h4-5,12H,2-3,6-11,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIJWQNUIIWAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)N4CCCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 419.93 g/mol. The structure includes key functional groups such as isothiazole and piperazine, which are known to confer various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂ClN₅O₂S |

| Molecular Weight | 419.93 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1286706-32-8 |

Anticancer Activity

Research indicates that compounds similar to the one in focus exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of isothiazole showed cytotoxic effects against various human cancer cell lines, with IC50 values indicating potent activity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar piperazine derivatives have been shown to possess antibacterial and antifungal activities. A study reported that certain piperazine compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been evaluated for their AChE inhibitory activity, showing IC50 values in the micromolar range .

Study on Anticancer Effects

In a recent study published in 2020, a series of isothiazole derivatives were synthesized and evaluated for their anticancer effects. The results indicated that compounds bearing the isothiazole moiety displayed significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest .

Evaluation of Antimicrobial Properties

Another study focused on the antimicrobial activity of piperazine derivatives, highlighting their effectiveness against various pathogens. The results showed that these compounds could serve as potential leads for developing new antibiotics due to their ability to disrupt bacterial cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.

- Enzyme Inhibition : By inhibiting key enzymes such as AChE, it can alter neurotransmitter levels, potentially improving cognitive function.

- Antimicrobial Action : It may disrupt bacterial cell membranes or inhibit essential metabolic pathways in microbes.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of isothiazole compounds exhibit significant antimicrobial properties. For instance, studies on similar isothiazole derivatives have shown promising results against various bacterial strains, suggesting that our compound could also possess similar activity .

Anticancer Potential

The structural components of the compound suggest potential anticancer properties. A study involving derivatives with similar piperazine and isothiazole functionalities demonstrated cytotoxic effects against cancer cell lines, indicating that modifications to these structures can lead to effective anticancer agents .

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. Compounds containing piperazine rings have been reported to exhibit anxiolytic and antidepressant activities. Given the presence of the piperazine moiety in our compound, it may also be investigated for similar neuroactive properties .

Study 1: Antimicrobial Evaluation

In a comparative study, various isothiazole derivatives were synthesized and evaluated for their antimicrobial efficacy using standard disk diffusion methods. The results indicated that compounds with structural similarities to our target compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Study 2: Anticancer Screening

A series of piperazine-based compounds were screened for their cytotoxicity against human cancer cell lines. The study revealed that certain modifications led to enhanced activity, with some compounds achieving IC50 values in the low micromolar range. This highlights the importance of structural diversity in enhancing bioactivity .

Study 3: Neuropharmacological Assessment

A recent investigation into piperazine derivatives demonstrated their potential as anxiolytics in animal models. The study utilized behavioral assays to assess anxiety-like behavior following administration of the compounds. Results indicated a significant reduction in anxiety-related behaviors, supporting further exploration of our compound's effects on the central nervous system .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodology :

- Stepwise cyclization and acylation : Start with 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates, synthesized via cyclization, formylation, oxidation, and acylation (4 steps) .

- Nucleophilic substitution : React intermediates with pyrrolidine or piperazine derivatives under reflux in aprotic solvents (e.g., DMF, THF) .

- Optimization parameters : Temperature (60–100°C), catalyst (e.g., triethylamine), and reaction time (6–24 hrs) influence yield. Use TLC/HPLC to monitor progress .

- Table 1: Representative Reaction Conditions

| Intermediate | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrazole-4-carbonyl chloride | DMF | Et₃N | 80 | 68 | |

| Isothiazole-pyrrolidine | THF | None | 60 | 72 |

Q. How can spectroscopic techniques (NMR, FTIR, MS) be applied to confirm the compound’s structure?

- NMR : Assign peaks for pyrrolidine (δ 1.8–2.1 ppm, multiplet), isothiazole (δ 6.5–7.0 ppm), and piperazine (δ 3.0–3.5 ppm) .

- FTIR : Confirm carbonyl groups (C=O stretch at 1650–1700 cm⁻¹) and amine groups (N–H stretch at 3300–3500 cm⁻¹) .

- Mass spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₂₀H₂₂ClN₅O₂S) with fragmentation patterns matching pyrrolidine and piperazine moieties .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Target selection : Prioritize receptors like carbonic anhydrases (CAH1, CAH2) or prostaglandin synthases (PGH1, PGH2) based on structural homology .

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions. Key residues (e.g., His94 in CAH2) may form hydrogen bonds with the isothiazole amino group .

- Table 2: Docking Scores of Analogues

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Parent compound | CAH2 | -8.2 | |

| Nitro-substituted analogue | PGH1 | -7.9 |

Q. How can conflicting bioactivity data (e.g., antibacterial vs. antitumor efficacy) be resolved?

- Contradiction analysis :

- Dose dependency : Test multiple concentrations (1–100 µM) in cytotoxicity assays (MTT) versus antibacterial disc diffusion .

- Structural analogs : Compare with (1-methyl-4-nitro-pyrazol-5-yl)pyrrolidinyl methanone, which shows selective antitumor activity due to nitro group redox properties .

- Recommendation : Use orthogonal assays (e.g., ROS detection for antitumor mechanisms vs. bacterial membrane disruption assays) to clarify mode of action .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Monoclinic space group P2₁/c with unit cell parameters a = 6.07 Å, b = 18.69 Å, c = 14.97 Å, β = 91.56° .

- Key findings : The pyrrolidine ring adopts an envelope conformation, while the piperazine moiety stabilizes via intramolecular H-bonding (N–H···O=C) .

Methodological Challenges

Q. How can impurities from intermediates (e.g., 5-chloro-2-methylphenylpiperazine) be minimized during scale-up?

- Purification strategies :

- Column chromatography : Use silica gel (hexane/ethyl acetate gradient) to separate unreacted piperazine .

- Recrystallization : Ethanol/water (7:3) yields >95% purity .

Q. What in vitro models are appropriate for evaluating neuroactivity given the piperazine moiety?

- Neuronal receptor binding : Screen against serotonin (5-HT₃) or dopamine receptors using radioligand displacement assays .

- Functional assays : Measure cAMP modulation in HEK293 cells transfected with GPCRs .

Data Interpretation and Validation

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Standardization :

- Use common reference compounds (e.g., doxorubicin for cytotoxicity) .

- Normalize data to cell viability controls (e.g., ATP-based assays vs. trypan blue exclusion) .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.